Dihydrothymine

説明

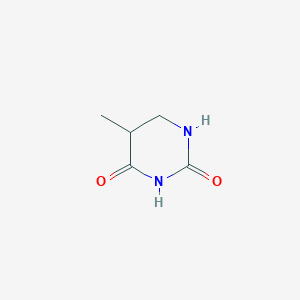

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862375 | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-04-8 | |

| Record name | Dihydrothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrothymine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of dihydrothymine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Dihydrothymine, also known as 5,6-dihydro-5-methyluracil, is a pyrimidine (B1678525) derivative that plays a crucial role as an intermediate in the catabolism of thymine (B56734).[1][2] Its structure is characterized by the reduction of the double bond between carbons 5 and 6 in the pyrimidine ring of thymine.

The key identifiers for dihydrothymine are summarized below:

| Identifier | Value |

| IUPAC Name | 5-methyl-1,3-diazinane-2,4-dione[3][4] |

| CAS Number | 696-04-8[2][5] |

| Chemical Formula | C₅H₈N₂O₂[2][3] |

| Molecular Weight | 128.13 g/mol [3][5] |

| Canonical SMILES | CC1CNC(=O)NC1=O[6] |

| InChI Key | NBAKTGXDIBVZOO-UHFFFAOYSA-N[3] |

| Synonyms | 5,6-Dihydrothymine, 5-Methyl-5,6-dihydrouracil, Hydrouracil, 5-methyl-[2][3][7] |

Physicochemical Properties

The physicochemical properties of dihydrothymine are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Melting Point | 262 °C | [5] |

| Water Solubility | Soluble | [2][4] |

| pKa (Strongest Acidic) | 11.7 | [1][4] |

| logP | -0.6 to -0.8 | [3][4] |

| Polar Surface Area | 58.2 Ų | [1][4] |

| Hydrogen Bond Donors | 2 | [1][4] |

| Hydrogen Bond Acceptors | 2 | [1][4] |

Biological Significance and Metabolism

Dihydrothymine is a key metabolite in the reductive pathway of thymine degradation.[8][9] This metabolic process is crucial for pyrimidine homeostasis and the recycling of nucleobases. The accumulation of dihydrothymine has been associated with certain metabolic disorders, such as dihydropyrimidinase deficiency.[1][10]

The catabolic pathway of thymine to β-aminoisobutyric acid involves three key enzymatic steps:

-

Reduction of Thymine: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of thymine to 5,6-dihydrothymine.[7][8] This is a critical regulatory step in pyrimidine degradation.[8]

-

Ring Cleavage: Dihydropyrimidinase hydrolyzes the pyrimidine ring of dihydrothymine to form N-carbamyl-β-aminoisobutyrate.[1][8]

-

Hydrolysis: β-ureidopropionase then catalyzes the conversion of N-carbamyl-β-aminoisobutyrate into β-aminoisobutyric acid, ammonia, and carbon dioxide.[1][8]

An excess of dihydrothymine in the body can be toxic, although the precise mechanisms of its toxicity are still under investigation.[1][10]

Signaling and Metabolic Pathways

The metabolic degradation of thymine, involving dihydrothymine as a central intermediate, is a fundamental biochemical pathway.

Caption: Metabolic pathway of thymine degradation.

Experimental Protocols

Analysis of Dihydrothymine in Biological Samples

A common method for the quantification of dihydrothymine in biological matrices such as plasma, saliva, and urine is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]

Sample Preparation:

-

To 200 µL of the biological sample (plasma, saliva, or urine), add an internal standard solution (e.g., deuterated dihydrothymine) in a protein precipitation solvent like acetonitrile (B52724).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the initial mobile phase.

Chromatographic Conditions (Illustrative):

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for dihydrothymine and the internal standard. For example, for dihydrothymine, a transition of m/z 129.1 → 68.9 has been reported.[11]

The following diagram outlines a general workflow for the analysis of dihydrothymine.

References

- 1. Human Metabolome Database: Showing metabocard for Dihydrothymine (HMDB0000079) [hmdb.ca]

- 2. CAS 696-04-8: Dihydrothymine | CymitQuimica [cymitquimica.com]

- 3. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 5,6-dihydrothymine (FDB030555) - FooDB [foodb.ca]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. mzCloud – Dihydrothymine [mzcloud.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 5,6-dihydrothymine (HMDB0304210) [hmdb.ca]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,6-Dihydrothymine

This guide provides a comprehensive overview of 5,6-dihydrothymine, a critical intermediate in pyrimidine (B1678525) metabolism. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Identity and Nomenclature

5,6-dihydrothymine is a pyrimidone that results from the formal addition of hydrogen across the 5,6-double bond of thymine (B56734).[1][2] Its chemical structure and nomenclature are fundamental for its study in various scientific contexts.

IUPAC Name: 5-methyl-1,3-diazinane-2,4-dione[2][3]

Synonyms: A variety of synonyms for 5,6-dihydrothymine are used across scientific literature and chemical databases. These include:

Physicochemical Properties

The following table summarizes key quantitative data for 5,6-dihydrothymine.

| Property | Value | Source |

| Chemical Formula | C5H8N2O2 | [1][5] |

| Average Mass | 128.12930 Da | [1] |

| Molar Mass | 128.13 g/mol | [2] |

| Solubility | DMF: Slightly solubleDMSO: 10 mg/mlPBS (pH 7.2): 0.25 mg/ml | [5] |

| CAS Number | 696-04-8 | [2][5] |

Experimental Protocols

The synthesis and incorporation of 5,6-dihydrothymine into DNA fragments are crucial for studying its biological effects, particularly in the context of DNA damage and repair.

Synthesis of 5,6-Dihydrothymine: A common method for the preparation of 5,6-dihydrothymine involves the catalytic hydrogenation of thymidine. This process yields a mixture of the (5R) and (5S) diastereoisomers.[7]

Incorporation into DNA Fragments: The integration of 5,6-dihydrothymine into synthetic DNA oligonucleotides has been achieved using phosphoramidite (B1245037) chemistry.[8] Due to the instability of the modified base under standard deprotection conditions, a specialized set of amino-protecting groups is required.[8] The resulting 5,6-dihydrothymidine (B1329944) phosphoramidite can then be used in solid-phase DNA synthesis.[7][8] The integrity of the incorporated modified base within the oligonucleotide is typically confirmed by mass spectrometry.[7][8]

Biological Significance and Metabolic Pathway

5,6-dihydrothymine is a key metabolite in the catabolism of the pyrimidine nucleobase thymine.[5] It is formed from thymine by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[5] Subsequently, dihydropyrimidinase hydrolyzes 5,6-dihydrothymine to N-carbamyl-beta-alanine, which is then converted to beta-alanine (B559535) by beta-ureidopropionase.[4][9]

Abnormally high levels of 5,6-dihydrothymine can be indicative of certain metabolic disorders, such as dihydropyrimidinase deficiency, and may have toxic effects.[4][6][9] It is also a significant product of DNA damage caused by gamma irradiation under anoxic conditions.[8]

Below is a diagram illustrating the metabolic pathway of thymine, highlighting the central role of 5,6-dihydrothymine.

References

- 1. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]

- 2. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydrothymine - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 5,6-dihydrothymine (HMDB0304210) [hmdb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for Dihydrothymine (HMDB0000079) [hmdb.ca]

Dihydrothymine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Dihydrothymine (CAS Number: 696-04-8), a key metabolite in pyrimidine (B1678525) degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and insights into its biological significance, particularly its emerging role in cancer progression.

Core Compound Data

Dihydrothymine, also known as 5,6-Dihydro-5-methyluracil, is a direct downstream metabolite of thymine (B56734). Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 696-04-8 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₂O₂ | [1][4][5] |

| Average Molecular Weight | 128.13 g/mol | [3][6] |

| Monoisotopic Molecular Weight | 128.058577506 Da | [7] |

| Synonyms | 5,6-Dihydro-5-methyluracil, 5,6-Dihydrothymine, 5-Methyl-5,6-dihydrouracil | [1] |

Metabolic Pathway and Biological Significance

Dihydrothymine is a critical intermediate in the catabolic pathway of thymine. This process is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the reduction of thymine to dihydrothymine.[1][7] Subsequently, dihydropyrimidinase hydrolyzes dihydrothymine to N-carbamyl-beta-aminoisobutyrate, which is then converted to beta-aminoisobutyrate.

Recent research has illuminated a significant role for dihydrothymine in the epithelial-to-mesenchymal transition (EMT), a cellular process implicated in cancer metastasis.[1] Studies have shown that levels of dihydrothymine are elevated during EMT, suggesting its accumulation is a necessary step for cells to acquire mesenchymal characteristics.

Dihydrothymine's Role in the Epithelial-to-Mesenchymal Transition (EMT)

The accumulation of dihydrothymine during EMT is directly linked to the upregulation of Dihydropyrimidine Dehydrogenase (DPYD), the enzyme responsible for its synthesis from thymine. The induction of EMT, often initiated by signaling molecules like Transforming Growth Factor-beta (TGF-β), leads to an increase in DPYD expression. This, in turn, results in higher intracellular concentrations of dihydrothymine, which are required for the progression of EMT.

References

- 1. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Epithelial-Mesenchymal Transition Induces GSDME Transcriptional Activation for Inflammatory Pyroptosis [frontiersin.org]

- 6. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Reductive Catabolism of Thymine: A Technical Guide to the Formation of Dihydrothymine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of thymine (B56734) to dihydrothymine, the initial and rate-limiting step in the pyrimidine (B1678525) degradation pathway. This process is of significant interest to researchers in drug metabolism and oncology due to its role in the catabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378).

The Core Metabolic Pathway: From Thymine to Dihydrothymine

The catabolism of the pyrimidine base thymine is a three-step reductive pathway that ultimately yields β-aminoisobutyrate, carbon dioxide, and ammonia.[1] The first and pivotal step in this cascade is the conversion of thymine to 5,6-dihydrothymine.

This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) , also known as DPYD.[2][3][4] DPD is a complex flavoenzyme that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing agent.[2][3] The enzyme is a homodimer, with each subunit containing one molecule of flavin adenine dinucleotide (FAD), one molecule of flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[3][5] These cofactors form an electron transfer chain that facilitates the reduction of the 5,6-double bond of the pyrimidine ring.[3][5]

The overall reaction is as follows:

Thymine + NADPH + H+ → 5,6-Dihydrothymine + NADP+

Dihydrothymine is an intermediate in this metabolic pathway.[6][7] Following its formation, dihydrothymine is hydrolyzed by dihydropyrimidinase (DHP) to N-carbamoyl-β-aminoisobutyrate, which is then converted by β-ureidopropionase to β-aminoisobutyrate, CO2, and NH3.[7]

Signaling Pathway Diagram

Caption: Metabolic pathway of thymine degradation.

Quantitative Data on Dihydrothymine Formation

The kinetics of dihydropyrimidine dehydrogenase have been studied in various mammalian species. The following tables summarize key quantitative data related to the enzyme's activity.

Enzyme Kinetics of Dihydropyrimidine Dehydrogenase

| Species | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Bovine Liver | Uracil | 0.8 | 1.6 | [8] |

| Bovine Liver | NADPH | 0.12 | 1.6 | [8] |

| Pig Liver | Uracil | 1 | - | [9] |

| Pig Liver | NADPH | 7 | - | [9] |

DPD Enzyme Activity Levels

| Condition | Enzyme Activity (nmol/(mg·h)) | Source |

| Healthy Volunteers | 9.9 ± 2.8 | [10] |

| DPD-deficient Patients | 4.8 ± 1.7 | [10] |

| Reference Range | 5.9 to 14 | [10] |

Experimental Protocols

The measurement of DPD activity and the quantification of thymine and dihydrothymine are crucial for both basic research and clinical applications, particularly in the context of personalized medicine for patients undergoing fluoropyrimidine chemotherapy.

DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This method utilizes a radiolabeled substrate to measure the rate of its conversion, which is indicative of DPD activity.[10]

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells from whole blood samples using density gradient centrifugation.

-

Cell Lysis: Prepare a cell lysate from the isolated PBMCs to release the cytosolic enzymes, including DPD.

-

Incubation: Incubate the cell lysate with a reaction mixture containing a known concentration of radiolabeled [¹⁴C]-thymine as the substrate and NADPH as the cofactor.

-

Reaction Termination: Stop the enzymatic reaction after a defined incubation period.

-

Separation and Detection: Separate the substrate ([¹⁴C]-thymine) from the product ([¹⁴C]-dihydrothymine) using high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed using online radioisotope detection with liquid scintillation counting.

-

Calculation: Calculate the DPD enzyme activity, typically expressed as nanomoles of product formed per milligram of protein per hour (nmol/mg/h).

Quantification of Thymine and Dihydrothymine by UPLC-MS/MS

This highly sensitive and specific method is used for the simultaneous quantification of endogenous levels of thymine and its metabolite dihydrothymine in plasma.[11][12]

Methodology:

-

Sample Preparation: Precipitate proteins from plasma samples and extract the analytes of interest (thymine and dihydrothymine).

-

Chromatographic Separation: Inject the extracted sample into an ultra-high performance liquid chromatography (UPLC) system to separate thymine and dihydrothymine from other plasma components.

-

Mass Spectrometric Detection: Introduce the separated analytes into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Determine the concentrations of thymine and dihydrothymine by comparing their peak areas to those of known standards. The ratio of dihydrothymine to thymine (DHT:T) can be used as a marker for DPD activity.[12]

Experimental Workflow Diagram

Caption: Experimental workflows for DPD analysis.

References

- 1. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrothymine - Wikipedia [en.wikipedia.org]

- 7. Human Metabolome Database: Showing metabocard for Dihydrothymine (HMDB0000079) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.2. Dihydropyrimidine Dehydrogenase Enzyme Activity Measurements [bio-protocol.org]

- 11. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.tue.nl [pure.tue.nl]

The Pivotal Role of Dihydropyrimidine Dehydrogenase in Dihydrothymine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the pyrimidine (B1678525) catabolism pathway.[1][2] This pathway is responsible for the breakdown of the pyrimidine bases thymine (B56734) and uracil. The enzymatic action of DPD catalyzes the NADPH-dependent reduction of thymine to 5,6-dihydrothymine.[3][4] This crucial first step governs the flow of pyrimidines through the catabolic cascade, ultimately leading to the production of β-aminoisobutyrate, CO2, and ammonia. Beyond its physiological role in pyrimidine homeostasis, DPD has significant pharmacological implications, as it is the primary enzyme responsible for the catabolism of fluoropyrimidine-based chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU).[5][6] Consequently, variations in DPD activity can profoundly impact the efficacy and toxicity of these widely used anticancer drugs. This technical guide provides an in-depth overview of the role of DPD in dihydrothymine synthesis, including quantitative kinetic data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Data Presentation: Quantitative Analysis of DPD Activity

The enzymatic efficiency of dihydropyrimidine dehydrogenase is characterized by its kinetic parameters, which can vary depending on the substrate, species, and experimental conditions. Below is a summary of key quantitative data for DPD, with a focus on its activity with the endogenous substrate thymine.

| Parameter | Value | Species/Source | Substrate | Conditions | Reference |

| Km for Thymine | ~1 µM | Human Mononuclear Leukocytes | [2-¹⁴C]-Thymine | 0.25 mmol/L NADPH | [7] |

| Km for Thymine | 2.6 µM | Rat Liver (pure enzyme) | Thymine | Not specified | [7] |

| Km for NADPH | 15 µM | Rat Liver (pure enzyme) | Thymine | Not specified | [7] |

| DPD Activity | 8.0 ± 2.2 nmol/mg protein/h | Human Mononuclear Leukocytes | [2-¹⁴C]-Thymine | 25 µmol/L thymine, 0.25 mmol/L NADPH | [7] |

| DPD Activity Range | 4.4 to 12.3 nmol/mg/h | Human Mononuclear Leukocytes | [2-¹⁴C]-Thymine | 25 µmol/L thymine, 0.25 mmol/L NADPH | [7] |

Signaling Pathways

The catabolism of pyrimidines is a multi-step enzymatic pathway. Dihydropyrimidine dehydrogenase initiates this cascade by converting thymine to dihydrothymine. The subsequent enzymatic reactions further break down the pyrimidine ring.

Caption: Pyrimidine Catabolism Pathway.

Experimental Protocols

DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of DPD activity in PBMCs by quantifying the conversion of radiolabeled thymine to dihydrothymine.

a. Isolation of PBMCs:

-

Collect whole blood in heparinized tubes.

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the mononuclear cell layer at the interface and transfer to a new tube.

-

Wash the cells twice with PBS, centrifuging at 100 x g for 10 minutes for each wash.

-

Resuspend the final cell pellet in a known volume of PBS and count the cells.

b. Preparation of Cell Lysate:

-

Centrifuge the isolated PBMCs and resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT).

-

Sonicate the cell suspension on ice to lyse the cells.

-

Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

c. Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1 mM EDTA

-

1 mM DTT

-

0.25 mM NADPH

-

25 µM [2-¹⁴C]-thymine

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50-100 µg of the cytosolic protein extract.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ice-cold ethanol.

-

Centrifuge to precipitate the protein.

d. Quantification of Dihydrothymine:

-

Analyze the supernatant by high-performance liquid chromatography (HPLC) with a radioactivity detector.

-

Separate thymine and dihydrothymine using a C18 reverse-phase column with an appropriate mobile phase (e.g., a gradient of methanol (B129727) in water).

-

Quantify the amount of [2-¹⁴C]-dihydrothymine produced by integrating the area under the corresponding radioactive peak.

-

Calculate the specific activity of DPD as nmol of dihydrothymine formed per mg of protein per hour.

Quantification of Thymine and Dihydrothymine by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of thymine and its metabolite dihydrothymine in biological matrices such as plasma or urine.[3]

a. Sample Preparation:

-

To 200 µL of plasma or urine, add an internal standard (e.g., deuterated dihydrothymine).

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

b. HPLC-MS/MS Analysis:

-

HPLC System: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is often employed, for example, with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for thymine (e.g., m/z 127.1 → 82.1) and dihydrothymine (e.g., m/z 129.1 → 84.1).

-

Quantification: Generate a standard curve using known concentrations of thymine and dihydrothymine and calculate the concentrations in the unknown samples based on the peak area ratios relative to the internal standard.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for assessing the impact of a potential inhibitor on DPD activity.

Caption: DPD Inhibition Assay Workflow.

Conclusion

Dihydropyrimidine dehydrogenase plays a fundamental and rate-limiting role in the synthesis of dihydrothymine from thymine as the first step in pyrimidine catabolism. A thorough understanding of its enzymatic function, kinetics, and the methods to assess its activity is paramount for both basic research into pyrimidine metabolism and for clinical applications, particularly in the context of personalized medicine for patients undergoing fluoropyrimidine-based chemotherapy. The data, protocols, and workflows presented in this guide offer a comprehensive technical resource for professionals in the fields of biochemistry, pharmacology, and drug development.

References

- 1. karger.com [karger.com]

- 2. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. search-library.ucsd.edu [search-library.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. oxjournal.org [oxjournal.org]

Dihydrothymine: A Key Product of Ionizing Radiation-Induced DNA Damage and Its Biological Consequences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation poses a significant threat to genomic integrity, inducing a variety of DNA lesions. Among these, 5,6-dihydrothymine (DHT), a ring-saturated pyrimidine (B1678525) derivative, is a prominent product, particularly under hypoxic conditions often found in solid tumors.[1][2][3] This technical guide provides a comprehensive overview of dihydrothymine as a product of ionizing radiation-induced DNA damage. It delves into the mechanisms of its formation, its biological implications, and the cellular repair pathways that counteract this lesion. Detailed experimental protocols for the detection and quantification of dihydrothymine are provided, along with quantitative data on its formation. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Dihydrothymine as a DNA Lesion

Ionizing radiation, including gamma rays and X-rays, damages DNA through both direct and indirect mechanisms.[4] The indirect effect, mediated by reactive oxygen species (ROS) generated from the radiolysis of water, is a major contributor to DNA damage. Hydroxyl radicals, in particular, react readily with the C5-C6 double bond of thymine (B56734), leading to the formation of various saturated pyrimidine products, including thymine glycols and dihydrothymine.[2] Dihydrothymine is a notable lesion formed under anaerobic or hypoxic conditions.[1][2][3] Its presence in DNA can have significant biological consequences, including the potential to stall DNA replication and interfere with DNA repair processes, particularly when part of complex, clustered DNA damage.[5][6]

Formation of Dihydrothymine by Ionizing Radiation

The formation of 5,6-dihydrothymine from thymine in DNA is initiated by the addition of a hydrogen atom to the C6 position of the thymine ring, followed by the addition of another hydrogen atom to the C5 position, saturating the C5-C6 double bond. This process is often mediated by the reaction of thymine with radiation-induced radicals. Low-energy electrons (LEEs) have also been shown to be effective in inducing the formation of dihydrothymine in DNA.[6]

dot

Caption: Formation of 5,6-dihydrothymine from thymine.

Quantitative Yields of Thymine Damage Products

The yield of dihydrothymine and other thymine-derived products upon exposure to ionizing radiation can vary depending on the radiation type, dose, and the oxygenation state of the environment. The formation of these products is often expressed as a G-value, which represents the number of molecules formed or destroyed per 100 eV of energy absorbed.

| Product | Radiation Source | Conditions | G-value (nmol/J) | Reference |

| 5,6-Dihydrothymine | X-rays | Hydrated DNA film (Γ = 2.5) | 39 ± 60 | [7] |

| 5,6-Dihydrouracil | X-rays | Hydrated DNA film (Γ = 2.5) | 111 ± 62 | [7] |

| 8-oxo-Guanine | X-rays | Hydrated DNA film (Γ = 2.5) | 127 ± 160 | [7] |

| 8-oxo-Adenine | X-rays | Hydrated DNA film (Γ = 2.5) | 4 ± 3 | [7] |

Table 1: G-values of various DNA base damage products induced by X-rays in hydrated DNA films. Γ represents the level of DNA hydration in moles of water per mole of nucleotide.

| Product | Radiation Source | Conditions | Yield | Reference |

| cis-Thymine glycol | γ-rays | DNA in neutral solution | Major product | [2] |

| trans-Thymine glycol | γ-rays | DNA in neutral solution | Major product | [2] |

| 6-hydroxy-5,6-dihydrothymine | γ-rays | Hypoxic conditions | Observed | [2] |

| 5-hydroxy-5-methylhydantoin | γ-rays | O2 present | Major lesion | [2] |

Table 2: Qualitative yields of thymine derivatives from gamma-irradiated DNA in neutral solution.

Biological Consequences of Dihydrothymine

The presence of dihydrothymine in the DNA template can pose a challenge to the cellular machinery. While some studies suggest that dihydrothymine is at most a weak block to in vitro DNA synthesis by certain DNA polymerases, its presence, especially within clustered DNA damage sites, can significantly impair DNA repair processes.[5][6] Clustered DNA damage, where multiple lesions are located within one to two helical turns of DNA, is a hallmark of ionizing radiation. Dihydrothymine within such clusters can reduce the efficiency of the base excision repair (BER) pathway in repairing nearby lesions like abasic (AP) sites or single-strand breaks (SSBs).[5][6]

DNA Repair of Dihydrothymine: The Base Excision Repair Pathway

The primary cellular defense against dihydrothymine and other oxidized pyrimidines is the Base Excision Repair (BER) pathway. This multi-step process involves a series of enzymes that recognize and remove the damaged base, ultimately restoring the correct DNA sequence.

dot

Caption: Base Excision Repair pathway for dihydrothymine.

The BER pathway for dihydrothymine is initiated by a DNA glycosylase, such as NTHL1 (Endonuclease III-like protein 1), which recognizes and excises the damaged thymine base by cleaving the N-glycosidic bond.[8] This action creates an apurinic/apyrimidinic (AP) site. Subsequently, an AP endonuclease, primarily APE1, incises the phosphodiester backbone 5' to the AP site, generating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety. DNA polymerase β then removes the 5'-dRP and fills the single-nucleotide gap. Finally, the nick is sealed by DNA ligase III in complex with XRCC1, completing the repair process.[6]

Experimental Protocols

Detection and Quantification of Dihydrothymine by HPLC-MS/MS

This protocol describes a general method for the analysis of dihydrothymine in DNA samples using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

1. DNA Extraction and Hydrolysis:

- Extract genomic DNA from cells or tissues using a standard DNA extraction kit.

- Quantify the extracted DNA using a spectrophotometer.

- Enzymatically digest the DNA to individual nucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.

2. HPLC Separation:

- Use a C18 reverse-phase HPLC column.

- Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

- Inject the digested DNA sample onto the column.

3. Mass Spectrometry Detection:

- Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

- Operate the mass spectrometer in positive ion mode.

- Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify dihydrothymidine. The MRM transition for dihydrothymidine is typically m/z 243.1 → 127.1.[3]

4. Quantification:

- Generate a standard curve using known concentrations of dihydrothymidine.

- Quantify the amount of dihydrothymidine in the samples by comparing their peak areas to the standard curve.

- Normalize the results to the amount of DNA analyzed.

In Vitro DNA Repair Assay for Dihydrothymine

This protocol outlines an in vitro assay to measure the repair of dihydrothymine by cell extracts, adapted from the comet-based in vitro DNA repair assay.[9][10]

1. Preparation of Dihydrothymine-containing Substrate DNA:

- Prepare plasmid DNA or isolated nuclei.

- Induce the formation of dihydrothymine by irradiating the DNA with gamma rays or X-rays under hypoxic conditions.

2. Preparation of Cell Extract:

- Harvest cells of interest and prepare a whole-cell or nuclear extract containing active DNA repair enzymes.

- Determine the protein concentration of the extract.

3. In Vitro Repair Reaction:

- Incubate the dihydrothymine-containing substrate DNA with the cell extract in a reaction buffer containing necessary cofactors (e.g., ATP, MgCl2).

- As a negative control, incubate the substrate DNA with heat-inactivated extract or buffer alone.

- The repair process will lead to the generation of single-strand breaks as intermediates.

4. Quantification of Repair Activity (Comet Assay):

- Embed the DNA from the repair reaction in agarose (B213101) on a microscope slide.

- Lyse the cells/nuclei to form nucleoids.

- Perform electrophoresis under alkaline conditions to unwind the DNA and separate broken from intact DNA.

- Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

- Quantify the amount of DNA in the "comet tail" as a measure of the number of single-strand breaks, which reflects the repair activity of the cell extract.

Experimental and Logical Workflows

dot

Caption: General experimental workflow.

Conclusion

Dihydrothymine is a significant and biologically relevant DNA lesion induced by ionizing radiation, particularly in the low-oxygen environments characteristic of solid tumors. Its ability to interfere with DNA repair processes highlights its importance in the context of radiation therapy and carcinogenesis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the formation, consequences, and repair of dihydrothymine. A deeper understanding of these processes is crucial for the development of novel therapeutic strategies that can modulate DNA repair pathways and enhance the efficacy of cancer treatments.

References

- 1. Live Cell Single-Molecule Imaging to Study DNA Repair in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymine lesions produced by ionizing radiation in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrothymine lesion in X-irradiated DNA: characterization at the molecular level and detection in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lesion search and recognition by thymine DNA glycosylase revealed by single molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

- 7. Mechanisms of Direct Radiation Damage to DNA: the effect of base sequence on base end products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hide and seek: How do DNA glycosylases locate oxidatively damaged DNA bases amidst a sea of undamaged bases? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV Radiation-Induced Formation of Dihydrothymine in DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ultraviolet (UV) radiation is a well-established mutagen that primarily induces the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs) in DNA. However, a less frequent but significant photoproduct, 5,6-dihydrothymine, can also be formed upon UV irradiation. While more commonly associated with ionizing radiation, the formation of dihydrothymine by UV light represents a distinct class of DNA damage with important biological consequences. This technical guide provides a comprehensive overview of the UV-induced formation of dihydrothymine, detailing the underlying mechanisms, experimental protocols for its detection and quantification, and the cellular responses to this lesion. A key focus is placed on providing detailed methodologies and quantitative data to aid researchers in their study of this specific type of DNA damage.

Introduction to UV-Induced DNA Damage and Dihydrothymine

Exposure of DNA to UV radiation, particularly the UVB (280-315 nm) and UVC (100-280 nm) portions of the electromagnetic spectrum, can lead to a variety of photoproducts. The most prevalent of these are CPDs and 6-4PPs, which are formed by the cycloaddition of adjacent pyrimidine bases. However, UV radiation can also induce the formation of 5,6-dihydrothymine, a non-dimeric lesion where the 5,6-double bond of the thymine (B56734) ring is saturated.[1][2][3][4] The formation of dihydrothymine is a less-studied aspect of UV-induced DNA damage but is significant as it represents a departure from the canonical dimeric lesions and is also a known product of ionizing radiation.[5] Understanding the formation and biological impact of dihydrothymine is crucial for a complete picture of UV-induced genotoxicity and for the development of therapeutic strategies targeting DNA damage and repair.

Mechanism of UV-Induced Dihydrothymine Formation

The precise photochemical mechanism for the UV-induced formation of 5,6-dihydrothymine in DNA is not as well-elucidated as that for CPDs. However, it is proposed to involve the absorption of a UV photon by the thymine base, leading to an excited state. This excited thymine can then react with a hydrogen donor, such as a neighboring molecule or through an intramolecular hydrogen transfer, to saturate the 5,6-double bond. The formation of a thymine radical has been suggested as an intermediate in this process.[2]

Quantitative Analysis of Dihydrothymine Formation

Quantitative data on the yield of UV-induced dihydrothymine is sparse compared to that for CPDs and 6-4PPs. The formation of dihydrothymine is generally considered a minor photoproduct of UV irradiation. Early studies qualitatively identified its formation in UV-irradiated DNA.[2] More recent quantitative studies on various UV-induced photoproducts often focus on the more abundant dimeric lesions.

For comparison, the relative yields of different photoproducts are highly dependent on the wavelength of UV radiation and the DNA sequence context. While specific quantitative data for UV-induced dihydrothymine is limited, data for other photoproducts can provide context.

Table 1: Relative Yields of UV-Induced Photoproducts in DNA (Illustrative)

| Photoproduct | Typical Relative Yield (vs. CPDs) | Notes |

| Cyclobutane Pyrimidine Dimers (CPDs) | 100% | The major photoproduct of UVB and UVC irradiation. |

| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | 10-30% | Formed at a lower frequency than CPDs. |

| Dewar Pyrrolocytosine | <5% | A further photoproduct of 6-4PPs. |

| 5,6-Dihydrothymine | <5% (estimated) | Considered a minor photoproduct of UV irradiation. |

Note: These are generalized relative yields and can vary significantly with UV wavelength, dose, and DNA sequence.

Experimental Protocols for Dihydrothymine Detection and Quantification

The accurate detection and quantification of 5,6-dihydrothymine in DNA requires sensitive and specific analytical techniques. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of DNA adducts due to its high sensitivity and specificity. The method involves the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.

Detailed Protocol for LC-MS/MS Analysis of Dihydrothymidine:

-

DNA Extraction:

-

Extract genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

Ensure high purity of the DNA, with an A260/A280 ratio of ~1.8.

-

-

Enzymatic Hydrolysis of DNA:

-

To 10-20 µg of DNA in a microcentrifuge tube, add a cocktail of enzymes for complete digestion to nucleosides. A typical cocktail includes:

-

Nuclease P1 (for single-stranded DNA)

-

Alkaline Phosphatase (to remove phosphate (B84403) groups)

-

Phosphodiesterase I

-

-

A simplified one-step digestion can also be performed using a commercially available kit or a prepared enzyme mixture.[6]

-

Incubate the mixture at 37°C for 2-4 hours or until digestion is complete. Microwave-assisted hydrolysis can significantly reduce the digestion time.[5][7]

-

-

Sample Cleanup (Optional but Recommended):

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove proteins and salts that can interfere with the LC-MS/MS analysis.

-

Condition the cartridge with methanol (B129727) and then water.

-

Load the hydrolyzed DNA sample.

-

Wash with a low-percentage organic solvent to remove salts.

-

Elute the nucleosides with a higher percentage of organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

Gradient: A linear gradient from 0-50% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Dihydrothymidine (dThd(H2)):

-

Precursor Ion (m/z): [M+H]+ of dihydrothymidine.

-

Product Ion (m/z): A characteristic fragment ion (e.g., the dihydrothymine base).

-

-

Include MRM transitions for an internal standard (e.g., a stable isotope-labeled version of dihydrothymidine) for accurate quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small molecules. For the analysis of nucleosides, a derivatization step is required to increase their volatility.

Detailed Protocol for GC-MS Analysis of Dihydrothymine:

-

DNA Extraction and Hydrolysis:

-

Follow the same procedure as for LC-MS/MS to obtain a solution of nucleosides.

-

Lyophilize the sample to complete dryness.

-

-

Derivatization (Silylation):

-

To the dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Incubate at 60-80°C for 30-60 minutes to convert the hydroxyl groups of the deoxyribose sugar and the amine groups of the base to their trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280-300°C) to elute the derivatized nucleosides.

-

-

Mass Spectrometry:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the TMS-derivatized dihydrothymidine.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the detection of DNA damage. This method relies on the use of a specific antibody that recognizes the dihydrothymine lesion.

Detailed Protocol for Competitive ELISA for Dihydrothymine:

-

Plate Coating:

-

Coat a 96-well microplate with DNA containing a known amount of dihydrothymine (or a dihydrothymidine-protein conjugate).

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

-

-

Competitive Binding:

-

Prepare standards of known concentrations of dihydrothymidine and the DNA hydrolysates from the experimental samples.

-

In a separate plate or tubes, pre-incubate the standards or samples with a primary antibody specific for dihydrothymine.[8]

-

Add the antibody-sample/standard mixture to the coated and blocked 96-well plate.

-

Incubate for 1-2 hours at room temperature. During this incubation, the free dihydrothymidine in the sample will compete with the dihydrothymine coated on the plate for binding to the antibody.

-

-

Detection:

-

Wash the plate to remove unbound antibodies.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Read the absorbance of each well using a microplate reader.

-

The absorbance will be inversely proportional to the concentration of dihydrothymine in the sample.

-

Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of dihydrothymine in the samples.

-

Cellular Response to Dihydrothymine

The presence of dihydrothymine in the DNA can disrupt normal cellular processes such as DNA replication and transcription. Cells have evolved sophisticated DNA repair mechanisms to remove such lesions and maintain genomic integrity.

DNA Repair: The Base Excision Repair (BER) Pathway

Dihydrothymine is primarily repaired by the Base Excision Repair (BER) pathway.[9][10] BER is a multi-step process that involves the recognition and removal of the damaged base, followed by the insertion of the correct nucleotide and ligation of the DNA backbone.

The key steps in the BER of dihydrothymine are:

-

Recognition and Excision: A DNA glycosylase, such as NTH1 (endonuclease III homolog 1) or NEIL1 (endonuclease VIII-like 1), recognizes the dihydrothymine lesion and cleaves the N-glycosidic bond between the base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) moiety.

-

Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP moiety and inserts the correct nucleotide (thymidine) into the gap. Finally, DNA ligase III seals the nick in the DNA backbone.

Cell Cycle Checkpoints and Signaling

While major DNA lesions like double-strand breaks and bulky adducts are potent activators of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) checkpoint kinases, the role of single-base lesions like dihydrothymine in activating these pathways is less direct.[1][11] The intermediates of the BER pathway, such as single-strand breaks, can potentially activate the ATR signaling cascade. If a replication fork encounters an unrepaired dihydrothymine lesion, it can lead to replication stress and the activation of the ATR-Chk1 pathway.

Biological Significance and Implications for Drug Development

The formation of dihydrothymine, although a minor UV-induced lesion, contributes to the overall genotoxic burden of UV radiation. Unrepaired dihydrothymine can be mutagenic or cytotoxic. The impairment of the BER pathway by clustered DNA damage, which can include dihydrothymine, highlights the complexity of DNA damage and repair in a cellular context.[10]

For drug development professionals, understanding the formation and repair of specific DNA lesions like dihydrothymine is crucial for:

-

Developing novel photosensitizing drugs: Compounds that enhance the formation of specific DNA lesions upon UV exposure could be explored as anticancer agents.

-

Targeting DNA repair pathways: Inhibitors of BER enzymes could be used to sensitize cancer cells to radiation therapy or chemotherapy agents that induce base damage.

-

Assessing the genotoxicity of new chemical entities: The formation of dihydrothymine could be included as a biomarker in genotoxicity testing.

Conclusion

The UV radiation-induced formation of 5,6-dihydrothymine in DNA is a less-explored but important aspect of UV-induced genotoxicity. While it is a minor photoproduct compared to CPDs and 6-4PPs, its formation and subsequent repair by the BER pathway have significant implications for genomic stability. This technical guide has provided a comprehensive overview of the current knowledge on this topic, including detailed experimental protocols for its detection and quantification. Further research is needed to fully elucidate the quantitative aspects of its formation under various UV conditions and to understand its specific role in cellular signaling and mutagenesis. This knowledge will be invaluable for researchers in the fields of DNA damage and repair, toxicology, and cancer drug development.

References

- 1. experts.llu.edu [experts.llu.edu]

- 2. pnas.org [pnas.org]

- 3. Dihydrothymine from UV-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]

- 5. wjgnet.com [wjgnet.com]

- 6. Base Excision Repair: Mechanisms and Impact in Biology, Disease, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Stranded DNA Orchestrates an ATM-to-ATR Switch at DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

Dihydrothymine: A Pivotal Intermediate in Pyrimidine Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of pyrimidines is a fundamental metabolic pathway responsible for the degradation of thymine (B56734) and uracil (B121893). This process is crucial for nucleotide homeostasis and has significant clinical implications, particularly in the context of pharmacogenomics. Dihydrothymine, a key intermediate in the reductive pathway of thymine degradation, serves as a critical juncture in this metabolic cascade. This technical guide provides a comprehensive overview of the role of dihydrothymine in pyrimidine (B1678525) catabolism, detailing the enzymatic reactions, quantitative kinetics, and relevant experimental protocols. Furthermore, it explores the clinical significance of this pathway, with a focus on dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency and its impact on the metabolism of fluoropyrimidine chemotherapeutic agents.

Introduction

Pyrimidine catabolism is the metabolic process by which the pyrimidine bases, thymine and uracil, are broken down into smaller molecules. In humans, the primary route for this degradation is the reductive pathway, a three-step enzymatic cascade that occurs predominantly in the liver. This pathway ensures the removal of excess pyrimidines, thereby maintaining nucleotide pool balance. Dihydrothymine is a central intermediate in the breakdown of thymine, formed in the initial and rate-limiting step of this pathway. Understanding the kinetics and regulation of the enzymes involved in dihydrothymine metabolism is paramount for elucidating the pathophysiology of related metabolic disorders and for optimizing therapeutic strategies involving fluoropyrimidine drugs.

The Reductive Pathway of Pyrimidine Catabolism

The reductive pathway of pyrimidine catabolism involves three key enzymes that act sequentially to degrade thymine and uracil.

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway.[1] It catalyzes the NADPH-dependent reduction of thymine to 5,6-dihydrothymine and uracil to 5,6-dihydrouracil.[2]

-

Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of dihydrothymine and dihydrouracil (B119008) to their respective N-carbamyl-β-amino acids.[2]

-

β-Ureidopropionase (β-UP): The final enzyme in the pathway, β-ureidopropionase, hydrolyzes the N-carbamyl-β-amino acids to β-aminoisobutyrate (from thymine) or β-alanine (from uracil), ammonia, and carbon dioxide.[3]

Diagram of the Reductive Pyrimidine Catabolism Pathway

Quantitative Data on Pyrimidine Catabolism Enzymes

The kinetic parameters of the enzymes in the reductive pyrimidine catabolism pathway are essential for understanding their efficiency and regulation. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Dihydropyrimidine Dehydrogenase (DPD)

| Substrate | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thymine | Human | 1.5 | - | - | [4] |

| Uracil | Human | 5.0 | - | - | [4] |

| 5-Fluorouracil (B62378) | Human | 7.0 | - | - | [5] |

| Uracil | E. coli | 25 ± 2 | 2.5 ± 0.1 | 1.0 x 10⁵ | [6] |

| Thymine | E. coli | 13 ± 1 | 2.1 ± 0.1 | 1.6 x 10⁵ | [6] |

Table 2: Kinetic Parameters of Dihydropyrimidinase (DHP)

| Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 5,6-Dihydrouracil | Bovine Liver | 8 | - | [7] |

| 5,6-Dihydrothymine | Bovine Liver | 15 | - | [7] |

| 5,6-Dihydrouracil | Saccharomyces kluyveri | 140 ± 20 | 2.0 ± 0.1 | [7] |

| 5,6-Dihydrouracil | Arabidopsis thaliana | 300 ± 40 | 1.10 ± 0.04 | [7] |

Table 3: Kinetic Parameters of β-Ureidopropionase (β-UP)

| Substrate | Organism | Km (µM) | Reference |

| N-carbamyl-β-alanine | Human Liver | 15.5 ± 1.9 | [8] |

| N-carbamyl-β-alanine | Mouse | 13 | [9] |

Experimental Protocols

Accurate measurement of the activity of pyrimidine catabolism enzymes and their metabolites is crucial for both research and clinical diagnostics. This section provides an overview of commonly used experimental protocols.

Spectrophotometric Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity

This method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of a pyrimidine substrate.[10]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH solution (e.g., 10 mM stock)

-

Thymine or Uracil solution (e.g., 10 mM stock)

-

Enzyme preparation (e.g., peripheral blood mononuclear cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme preparation in a cuvette.

-

Incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding the pyrimidine substrate (thymine or uracil).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per milligram of protein.

High-Performance Liquid Chromatography (HPLC) for Pyrimidine Metabolites

HPLC coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of pyrimidine bases and their catabolites, including dihydrothymine.[11]

Materials:

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer

-

Mobile phase A (e.g., aqueous solution with a volatile buffer like ammonium (B1175870) formate)

-

Mobile phase B (e.g., acetonitrile (B52724) or methanol)

-

Standards for all analytes of interest (thymine, dihydrothymine, etc.)

-

Internal standards (stable isotope-labeled analogs)

-

Biological samples (e.g., plasma, urine, cell extracts)

Procedure:

-

Sample Preparation: Precipitate proteins from biological samples (e.g., with methanol (B129727) or acetonitrile). Centrifuge to remove the precipitate and collect the supernatant.

-

Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute the analytes using a gradient of mobile phase A and B.

-

Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify each analyte based on its unique parent and fragment ion masses.

-

Quantification: Generate a standard curve using known concentrations of the analytes. Quantify the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Clinical Significance and Drug Development

The catabolism of pyrimidines, particularly the initial step catalyzed by DPD, is of significant clinical interest due to its role in the metabolism of fluoropyrimidine-based chemotherapeutic drugs like 5-fluorouracil (5-FU) and its oral prodrug capecitabine.[7]

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD deficiency is a pharmacogenetic disorder caused by mutations in the DPYD gene.[12] Individuals with partial or complete DPD deficiency have a reduced ability to metabolize fluoropyrimidines, leading to a build-up of the drug and an increased risk of severe, and sometimes fatal, toxicity.[12] Pre-treatment screening for DPD deficiency is now recommended in many clinical guidelines to identify at-risk patients and allow for dose adjustments or the selection of alternative therapies.[12]

Clinical Workflow for DPD Deficiency Testing

The clinical workflow for DPD deficiency testing typically involves several steps, from patient identification to dose adjustment.

Conclusion

Dihydrothymine stands as a crucial intermediate in the reductive catabolism of pyrimidines. The enzymes responsible for its formation and subsequent degradation are finely regulated to maintain nucleotide homeostasis. The clinical relevance of this pathway, underscored by the implications of DPD deficiency in cancer therapy, highlights the importance of continued research in this area. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for scientists and clinicians working to further unravel the complexities of pyrimidine metabolism and its impact on human health and disease. Future efforts in drug development may focus on modulating the activity of these enzymes to enhance the efficacy and safety of existing and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]

Discovery and Initial Characterization of Dihydrothymine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrothymine (5,6-dihydro-5-methyluracil), a saturated pyrimidine (B1678525) derivative, is a molecule of significant interest in molecular biology and pharmacology. Initially identified as a catabolic product of the nucleobase thymine (B56734), it was later recognized as a major DNA lesion induced by UV and ionizing radiation. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of dihydrothymine. It details the early experimental protocols for its synthesis, isolation, and identification, and presents the foundational physicochemical and spectroscopic data. The guide also includes visualizations of the key metabolic pathway and experimental workflows from the initial studies, offering a valuable historical and technical resource for researchers in the field.

Introduction

Dihydrothymine, a non-aromatic analog of the DNA base thymine, plays a dual role in biological systems. It is a key intermediate in the reductive catabolism of thymine, a fundamental process for pyrimidine homeostasis. Concurrently, it is a significant product of DNA damage, formed through the saturation of the 5,6-double bond of thymine residues by ionizing radiation or UV light. The discovery and initial characterization of dihydrothymine laid the groundwork for understanding pyrimidine metabolism and the mechanisms of DNA damage and repair. This guide revisits the foundational studies that first brought this molecule to light.

Discovery and Initial Isolation

The existence of dihydrothymine as a biological molecule was first inferred from metabolic studies of pyrimidines. In 1956, Fink et al. investigated the metabolism of thymine in rat liver slices and identified several catabolic products through paper chromatography, including β-aminoisobutyric acid, a downstream product of dihydrothymine.

A pivotal moment in the direct identification of dihydrothymine came in 1967 when Yamane, Wyluda, and Shulman reported its formation in UV-irradiated DNA.[1] This discovery was significant as it identified a new type of DNA photoproduct distinct from the well-known cyclobutane (B1203170) pyrimidine dimers.

Initial Chemical Synthesis and Characterization

The initial chemical synthesis of dihydrothymine was crucial for its definitive identification and for providing a standard for comparison with the material isolated from biological sources. The most common method employed was the catalytic hydrogenation of thymine.

Physicochemical Properties

Early studies established the basic physicochemical properties of dihydrothymine. These findings were later refined by more advanced techniques.

| Property | Reported Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | - |

| Molecular Weight | 128.13 g/mol | - |

| Melting Point | 268-270 °C | (Assumed from early literature, definitive early source not available) |

| Appearance | White to off-white crystalline solid | [CymitQuimica] |

| Solubility | Soluble in water and alcohols | [CymitQuimica] |

Spectroscopic Data

Initial characterization relied on spectroscopic methods available at the time, primarily UV absorption spectroscopy. Later, more sophisticated techniques like NMR and mass spectrometry provided detailed structural information.

| Spectroscopic Method | Key Findings from Early Studies |

| UV Absorption | Lacks the characteristic absorption maximum of thymine around 260-270 nm due to the saturation of the 5,6-double bond. |

| Infrared (IR) | Presence of characteristic C=O and N-H stretching frequencies. |

| ¹H NMR | Signals corresponding to the methyl group, and the protons at the C5 and C6 positions of the saturated ring. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

Chromatographic Behavior

Paper chromatography was a key technique for the separation and identification of dihydrothymine in early studies.

| Solvent System | Rf Value | Reference |

| n-butanol : acetic acid : water (80:12:30) | 0.82 | [Yamane, Wyluda, and Shulman, 1967][1] |

| n-butanol : water (86:14) | 0.63 | [Yamane, Wyluda, and Shulman, 1967][1] |

| Saturated ammonium (B1175870) sulfate (B86663) : 1 M sodium acetate (B1210297) : isopropanol (B130326) (40:9:1) | 0.72 | [Yamane, Wyluda, and Shulman, 1967][1] |

Experimental Protocols

Chemical Synthesis: Catalytic Hydrogenation of Thymine

This protocol is a generalized representation of early methods for the synthesis of dihydrothymine.

Materials:

-

Thymine

-

Rhodium on alumina (B75360) catalyst (5%)

-

Ethanol (B145695) or Water

-

Hydrogen gas

-

Filtration apparatus

Procedure:

-

A solution of thymine in ethanol or water is prepared in a reaction vessel suitable for hydrogenation.

-

A catalytic amount of 5% rhodium on alumina is added to the solution.

-

The vessel is connected to a hydrogen gas source and purged to remove air.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen gas at room temperature.

-

The progress of the reaction is monitored by the uptake of hydrogen and by UV spectroscopy (disappearance of the thymine absorbance at ~265 nm).

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield dihydrothymine as a solid.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Isolation from UV-Irradiated DNA (Yamane, Wyluda, and Shulman, 1967)

This protocol outlines the key steps used to identify dihydrothymine in UV-irradiated DNA.

Materials:

-

E. coli DNA labeled with radioactive thymidine (B127349)

-

Osram 500-watt high-pressure Hg lamp

-

Formic acid (90%)

-

Paper chromatography apparatus and solvents

Procedure:

-

E. coli 15 T- is grown in a medium containing radioactive thymidine to label the DNA.

-

The labeled DNA is extracted and purified.

-

A solution of the DNA is irradiated with UV light from a high-pressure mercury lamp.

-

The irradiated DNA is hydrolyzed to its constituent bases by heating in 90% formic acid at 175°C for 30 minutes.

-

The hydrolysate is subjected to descending paper chromatography using various solvent systems.

-

The distribution of radioactivity on the chromatogram is analyzed to identify the separated bases and photoproducts.

-

The Rf values of the radioactive spots are compared with those of known standards, including chemically synthesized dihydrothymine, to confirm its identity.[1]

Visualizations

Thymine Catabolic Pathway

The following diagram illustrates the initial steps of the reductive pathway of thymine catabolism, leading to the formation of dihydrothymine and its subsequent conversion.

Caption: Reductive catabolic pathway of thymine.

Experimental Workflow for Isolation from UV-Irradiated DNA

This diagram outlines the workflow used by Yamane, Wyluda, and Shulman (1967) to identify dihydrothymine.

Caption: Workflow for dihydrothymine identification.

Conclusion

The discovery and initial characterization of dihydrothymine were pivotal achievements that bridged the fields of metabolism and DNA damage. The early methodologies, though less sophisticated than modern techniques, were robust and laid a solid foundation for future research. The identification of dihydrothymine as both a natural metabolite and a product of DNA damage highlighted the complex interplay between cellular processes and environmental insults. This historical perspective remains essential for contemporary researchers working on pyrimidine metabolism, DNA repair mechanisms, and the development of novel therapeutics targeting these pathways.

References

Dihydrothymine's Crucial Role in Orchestrating the Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary